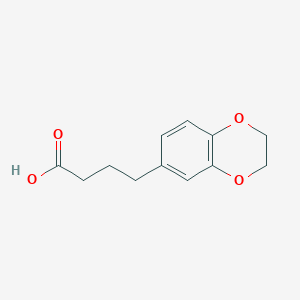

Ácido 4-(2,3-dihidro-1,4-benzodioxin-6-il)butanoico

Descripción general

Descripción

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of benzodioxin and butanoic acid, characterized by the presence of a 1,4-benzodioxin ring fused to a butanoic acid chain

Aplicaciones Científicas De Investigación

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

Target of Action

The primary targets of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenase enzymes play a role in the metabolism of arachidonic acid, a fatty acid involved in cellular signaling.

Mode of Action

This compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . By inhibiting these enzymes, it can potentially alter the levels of acetylcholine and arachidonic acid metabolites in the body, thereby affecting various physiological processes.

Result of Action

The compound has been found to exhibit antibacterial activity , particularly against B. subtilis and E. coli, with bacterial biofilm growth inhibition rates of 60.04% . This suggests that the compound may have potential applications in the treatment of bacterial infections.

Action Environment

The action, efficacy, and stability of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid can be influenced by various environmental factors. For instance, the compound’s solid physical form suggests that it may be sensitive to conditions such as temperature and humidity. Additionally, safety information indicates that exposure to dust from the compound should be avoided , suggesting that the compound’s action may be affected by its physical state and the manner in which it is handled.

Análisis Bioquímico

Biochemical Properties

Compounds with similar structures have been shown to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid may interact with these enzymes, potentially influencing their activity and the biochemical reactions they catalyze.

Molecular Mechanism

It is known that the compound can bind to specific receptors in the human body

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid typically involves the reaction of 1,4-benzodioxin derivatives with butanoic acid precursors. One common method includes the use of a Friedel-Crafts acylation reaction, where 1,4-benzodioxin is reacted with butanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

Industrial production of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and automated control systems ensures precise reaction conditions, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of various substituents on the benzodioxin ring.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid

- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid methyl ester

- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid ethyl ester

Uniqueness

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzodioxin ring enhances its stability and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Actividad Biológica

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid (CAS Number: 14939-93-6) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C₁₂H₁₄O₄

- Molecular Weight : 222.24 g/mol

- Melting Point : 76–78 °C

Anti-inflammatory Properties

Research has indicated that compounds containing the benzodioxin structure exhibit significant anti-inflammatory effects. A study focused on the synthesis of new anti-inflammatory agents derived from benzodioxine highlighted the potential of such compounds in modulating inflammatory pathways. The study demonstrated that derivatives of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid showed promising results in reducing inflammation markers in vitro and in vivo models .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Investigations into various benzodioxin derivatives have suggested that they may protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways associated with neurodegenerative diseases, making it a candidate for further research in conditions like Alzheimer's and Parkinson's disease .

Case Studies

-

Study on Inflammatory Response :

- Objective : To evaluate the anti-inflammatory effects of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid.

- Methodology : In vitro assays were conducted using lipopolysaccharide (LPS)-stimulated macrophages.

- Results : The compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to control groups.

- : This suggests a strong anti-inflammatory activity that warrants further exploration in clinical settings.

-

Neuroprotection Against Oxidative Stress :

- Objective : To assess the protective effects against oxidative stress-induced neuronal cell death.

- Methodology : Neuronal cell lines were treated with hydrogen peroxide in the presence of varying concentrations of the compound.

- Results : A dose-dependent increase in cell viability was observed, indicating neuroprotective properties.

- : These findings support the potential use of this compound in neurodegenerative disease therapies.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Model Used | Outcome |

|---|---|---|---|

| Anti-inflammatory | Cytokine inhibition | LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels |

| Neuroprotection | Oxidative stress modulation | Neuronal cell lines | Increased cell viability |

Propiedades

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-12(14)3-1-2-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,1-3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCRXHHGVUYVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379671 | |

| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14939-93-6 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14939-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.